1-(Thiophen-3-yl)propan-2-amine

Description

BenchChem offers high-quality 1-(Thiophen-3-yl)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Thiophen-3-yl)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

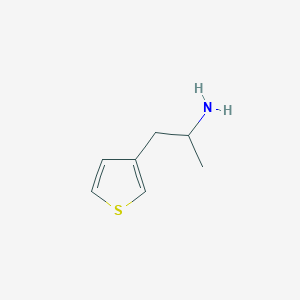

Structure

3D Structure

Properties

IUPAC Name |

1-thiophen-3-ylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-6(8)4-7-2-3-9-5-7/h2-3,5-6H,4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEQDZAVAQTCOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401344776 | |

| Record name | 3-Thienoamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149977-81-1 | |

| Record name | 3-Thienoamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(thiophen-3-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thiophene-Based Amines: Strategic Synthesis Pathways for Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene Amine Scaffold in Medicinal Chemistry

The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, widely recognized for its ability to serve as a bioisosteric replacement for phenyl rings in drug candidates.[1] Its unique electronic properties and the capacity of the sulfur atom to engage in hydrogen bonding enhance drug-receptor interactions.[1] When functionalized with an amine group, the resulting thiophene-based amines become crucial building blocks for a vast array of pharmacologically active compounds, demonstrating therapeutic potential across antimicrobial, anti-inflammatory, anticancer, and antipsychotic applications.[1][2][3][4][5]

The strategic introduction of the amine functionality onto the thiophene core is a pivotal step in the synthesis of these high-value molecules. The choice of synthetic pathway dictates not only the overall efficiency and yield but also the accessible chemical space for substitution patterns, directly impacting structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the core, field-proven methodologies for synthesizing novel thiophene-based amines, focusing on the mechanistic rationale behind experimental choices to empower researchers in their drug development endeavors.

Chapter 1: The Gewald Reaction: A Classic Multicomponent Route to 2-Aminothiophenes

First reported by Karl Gewald in the 1960s, the Gewald reaction remains one of the most powerful and versatile methods for the one-pot synthesis of polysubstituted 2-aminothiophenes.[6][7][8] Its enduring appeal lies in the use of readily available starting materials, mild reaction conditions, and the inherent complexity generated in a single step.[6][9]

Mechanistic Rationale and Causality

The reaction is a multi-component condensation involving a ketone or aldehyde, an α-activated nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur, typically in the presence of a basic catalyst like triethylamine or piperidine.[6][10]

The mechanism proceeds through three key stages:

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene group of the nitrile.[8][11] This step is crucial as it forms the carbon-carbon double bond of the α,β-unsaturated nitrile intermediate. The choice of base is critical; it must be strong enough to deprotonate the nitrile but not so strong as to cause unwanted side reactions.

-

Sulfur Addition (Michael Addition): The elemental sulfur (S₈) ring is activated by the base and adds to the β-carbon of the unsaturated nitrile intermediate. The exact mechanism of sulfur addition is still debated but is postulated to involve a thiolate intermediate.[8]

-

Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization by attacking the nitrile carbon, followed by tautomerization to form the stable, aromatic 2-aminothiophene ring.[8][11]

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

This protocol describes a typical Gewald synthesis.

Materials:

-

Butan-2-one (ketone)

-

Ethyl cyanoacetate (activated nitrile)

-

Elemental Sulfur (S₈)

-

Triethylamine (base)

-

Ethanol (solvent)

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add butan-2-one (0.1 mol), ethyl cyanoacetate (0.1 mol), and ethanol (100 mL).

-

Stir the mixture at room temperature to ensure homogeneity.

-

Add elemental sulfur (0.1 mol, 3.2 g) to the mixture.

-

Slowly add triethylamine (0.12 mol) dropwise over 10 minutes. The addition is exothermic.

-

Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2 hours. Monitor the reaction progress by TLC.

-

After completion, allow the mixture to cool to room temperature. The product may precipitate.

-

If precipitation occurs, filter the solid product and wash with cold ethanol.

-

If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrate in an ice bath to induce crystallization.

-

Recrystallize the crude product from ethanol to obtain the pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Chapter 2: Hartwig-Buchwald Amination: A Powerful C-N Cross-Coupling Strategy

For synthesizing thiophene amines where the amine is directly attached to a pre-formed thiophene ring, the Hartwig-Buchwald amination is an indispensable tool.[12] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between a thiophene halide (or triflate) and a primary or secondary amine.[13] Its broad substrate scope and functional group tolerance have made it a cornerstone of modern medicinal chemistry.

Mechanistic Rationale and Causality

The reaction's success hinges on a carefully orchestrated catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.

-

Oxidative Addition: A Pd(0) complex reacts with the thiophene halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-limiting step.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base (e.g., NaOt-Bu, Cs₂CO₃) is crucial for this step and must be strong enough to deprotonate the amine without degrading the catalyst or substrates.

-

Reductive Elimination: This is the key bond-forming step. The thiophene group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., Xantphos, biaryl phosphines) accelerate this step, preventing side reactions and increasing overall efficiency.[13][14]

Experimental Protocol: Coupling of 2-Bromothiophene with Aniline

This protocol illustrates a typical Hartwig-Buchwald amination.

Materials:

-

2-Bromothiophene

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂) (precatalyst)

-

Xantphos (ligand)

-

Cesium carbonate (Cs₂CO₃) (base)[15]

-

Toluene (anhydrous solvent)

Procedure:

-

Inert Atmosphere: This reaction is air- and moisture-sensitive. All steps must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.

-

To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.002 mol), Xantphos (0.004 mol), and Cs₂CO₃ (1.4 mol).

-

Evacuate the flask and backfill with inert gas three times.

-

Add anhydrous toluene (50 mL) via cannula.

-

Add 2-bromothiophene (1.0 mol) and aniline (1.2 mol) to the flask via syringe.

-

Heat the reaction mixture to 110°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-phenylthiophen-2-amine.

Chapter 3: Reductive Amination: Amines from Thiophene Carbonyls

Reductive amination is a robust and highly reliable method for synthesizing amines by converting a thiophene aldehyde or ketone into an amine via an intermediate imine or iminium ion.[16] This two-step, one-pot process is valued for its operational simplicity and the use of mild reducing agents.[17]

Mechanistic Rationale and Causality

-

Imine/Iminium Ion Formation: A thiophene aldehyde or ketone reacts with a primary or secondary amine under weakly acidic conditions to form a hemiaminal, which then dehydrates to an imine (from primary amines) or an enamine that isomerizes to an iminium ion (from secondary amines).[16][18] The acidic conditions catalyze the dehydration step.

-

Reduction: A hydride reducing agent, added to the same pot, reduces the C=N double bond of the imine or iminium ion to the corresponding amine. The key to this reaction's success is the choice of reducing agent. Mild hydride donors like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are stable at the slightly acidic pH required for imine formation and are selective for reducing the protonated iminium ion much faster than the starting carbonyl group.[17][18][19] This selectivity prevents the wasteful reduction of the starting material.

Experimental Protocol: Synthesis of N-benzylthiophen-2-ylmethanamine

This protocol details the reductive amination of thiophene-2-carbaldehyde.

Materials:

-

Thiophene-2-carbaldehyde

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) (anhydrous solvent)

-

Acetic acid (catalyst)

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add thiophene-2-carbaldehyde (10 mmol) and benzylamine (11 mmol) in anhydrous DCE (50 mL).

-

Add acetic acid (10 mmol) to the mixture and stir at room temperature for 30 minutes to facilitate imine formation.

-

In a single portion, add sodium triacetoxyborohydride (15 mmol) to the stirring solution. The addition may cause slight effervescence.

-

Continue stirring at room temperature for 12 hours or until the reaction is complete as indicated by TLC.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography to yield the pure N-benzylthiophen-2-ylmethanamine.

Chapter 4: Emerging and Transition-Metal-Free Pathways

While the aforementioned methods are workhorses in the field, the principles of green chemistry have spurred the development of novel synthetic routes that avoid transition metals.[11] These methods often leverage unique reactivity to construct the thiophene ring or functionalize it under milder conditions.

-

Smiles Rearrangement: One-pot protocols for synthesizing benzo[b]thiophenamines have been developed via a transition-metal-free Smiles rearrangement process at room temperature, offering high efficiency and a broad substrate scope.[20]

-

Thioboration: A regiocontrolled, transition-metal-free approach using a carbophilic Lewis acid can activate (Z)-organylthioenyne substrates to generate 3-borylated thiophenes.[21] These borylated intermediates are highly versatile and can be converted to amines through subsequent reactions.

-

Sulfuration/Cyclization of Bromoenynes: Using inexpensive and safe reagents like potassium xanthogenate (EtOCS₂K) as a thiol surrogate, substituted thiophenes can be synthesized in a transition-metal-free process.[22]

These emerging strategies highlight a move towards more sustainable and atom-economical syntheses in modern organic chemistry.[20][21]

Chapter 5: Comparative Analysis and Strategic Pathway Selection

Choosing the optimal synthetic route depends on the target molecule's structure, available starting materials, and desired functional group tolerance.

| Method | Starting Materials | Key Transformation | Advantages | Limitations |

| Gewald Reaction | Ketone/Aldehyde, Activated Nitrile, Sulfur | Ring formation | Multicomponent, one-pot, high complexity gain, mild conditions.[6][9] | Primarily yields 2-aminothiophenes; substitution pattern is dictated by starting materials. |

| Hartwig-Buchwald | Thiophene Halide/Triflate, Amine | C-N cross-coupling | Broad amine and thiophene scope, excellent functional group tolerance.[12][13] | Requires transition-metal catalyst, inert conditions, expensive ligands. |

| Reductive Amination | Thiophene Aldehyde/Ketone, Amine | C=O to CH-N conversion | Operationally simple, mild conditions, reliable, avoids over-alkylation.[16][17] | Requires a pre-functionalized thiophene carbonyl; not suitable for aryl amines. |

| Metal-Free Routes | Varies (e.g., enynes, nitriles) | Varies (e.g., cyclization, rearrangement) | Avoids toxic/expensive metals, often milder conditions.[20][21] | May have narrower substrate scope or require more specialized starting materials. |

Strategic Insight: For constructing highly substituted 2-aminothiophene cores from simple acyclic precursors, the Gewald reaction is unparalleled. To introduce a diverse range of primary or secondary amines onto a pre-existing thiophene scaffold, particularly for late-stage functionalization, the Hartwig-Buchwald amination is the method of choice. For converting readily available thiophene aldehydes or ketones into alkylamines, reductive amination offers the most straightforward and reliable path.

Conclusion

The synthesis of novel thiophene-based amines is a dynamic and critical area of research in drug discovery. Mastery of cornerstone methodologies like the Gewald reaction, Hartwig-Buchwald amination, and reductive amination provides a robust toolkit for accessing a wide chemical space. By understanding the underlying mechanisms and the rationale for specific experimental conditions, researchers can strategically select and optimize the ideal pathway for their target molecules. The continued evolution towards greener, transition-metal-free alternatives further promises to expand these capabilities, enabling the efficient and sustainable production of the next generation of thiophene-based therapeutics.

References

-

Title: Synthesis, Reactions and Medicinal Uses of Thiophene Source: Pharmaguideline URL: [Link]

-

Title: Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Source: Semantic Scholar, originally published in ARKIVOC URL: [Link]

-

Title: Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines Source: Molecules (via PMC) URL: [Link]

-

Title: Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Source: ResearchGate URL: [Link]

-

Title: Gewald Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Gewald reaction Source: Wikipedia URL: [Link]

-

Title: SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS Source: Química Nova URL: [Link]

-

Title: Transition-Metal-Free Synthesis of Borylated Thiophenes via Formal Thioboration Source: Organic Chemistry Portal URL: [Link]

-

Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: RSC Medicinal Chemistry (via PMC) URL: [Link]

-

Title: Synthesis of Diarylamines in the Thiophene Series by Buchwald-Hartwig Coupling Source: Thieme Synthesis URL: [Link]

-

Title: Synthesis, properties and biological activity of thiophene: A review Source: Der Pharma Chemica URL: [Link]

-

Title: Biological Diversity of Thiophene: A Review Source: Journal of Advanced Scientific Research URL: [Link]

-

Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

-

Title: Efficient One-Pot Synthesis of Polyfunctionalized Thiophenes via an Amine-Mediated Ring Opening of EWG-Activated 2-Methylene-1,3-dithioles Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities Source: ResearchGate URL: [Link]

-

Title: Thiophene synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Green methodologies for the synthesis of 2-aminothiophene Source: Sustainable Chemistry and Pharmacy (via PMC) URL: [Link]

- Title: Synthetic method of 2-thiophene ethylamine Source: Google Patents URL

-

Title: Synthesis and Pharmacological Study of Thiophene Derivatives Source: Impact Factor URL: [Link]

-

Title: Synthesis, properties and biological activity of thiophene: A review Source: ResearchGate URL: [Link]

-

Title: Synthesis of thiophene using amine-activated linear polysulfur anion Source: ResearchGate URL: [Link]

-

Title: Efficient Pd-Catalyzed Amination of Heteroaryl Halides Source: Organic Letters URL: [Link]

-

Title: Reductive amination Source: Wikipedia URL: [Link]

-

Title: Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling Source: ResearchGate URL: [Link]

-

Title: The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control Source: Advanced Synthesis & Catalysis URL: [Link]

-

Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

-

Title: Aldehydes and Ketones to Amines Source: Chemistry Steps URL: [Link]

-

Title: Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines Source: ResearchGate URL: [Link]

-

Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sciensage.info [sciensage.info]

- 5. impactfactor.org [impactfactor.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. Gewald Reaction [organic-chemistry.org]

- 10. chem.lnu.edu.cn [chem.lnu.edu.cn]

- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Reductive amination - Wikipedia [en.wikipedia.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 19. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 20. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Transition-Metal-Free Synthesis of Borylated Thiophenes via Formal Thioboration [organic-chemistry.org]

- 22. Thiophene synthesis [organic-chemistry.org]

Technical Guide: Lipophilicity and Membrane Permeability of 1-(Thiophen-3-yl)propan-2-amine

[1]

Executive Summary

1-(Thiophen-3-yl)propan-2-amine (also known as 1-(3-thienyl)propan-2-amine) is a central nervous system (CNS) active monoamine.[1] As a thiophene-based bioisostere of amphetamine, its pharmacological potency is governed strictly by its ability to cross biological membranes—specifically the Blood-Brain Barrier (BBB).

This guide provides a rigorous analysis of the compound’s lipophilicity (LogP/LogD) and membrane permeability. It establishes the theoretical basis for its high CNS penetration and provides validated experimental protocols for researchers to verify these properties in vitro.

Physicochemical Profile

The transport of 1-(Thiophen-3-yl)propan-2-amine is dictated by its physicochemical "fingerprint." The replacement of the phenyl ring (in amphetamine) with a 3-thienyl ring introduces specific electronic and steric changes that affect solvation and basicity.

Table 1: Key Physicochemical Descriptors

| Property | Value (Approx.)[2][3][4][5][6][7] | Source/Method | Significance |

| Molecular Weight | 141.24 g/mol | Calculated | Low MW favors passive diffusion.[1] |

| XLogP3 | 1.8 | PubChem [1] | Ideal range (1.5–2.[1]5) for maximal BBB penetration. |

| TPSA | 54.3 Ų | Computed | Well below the 90 Ų threshold for CNS drugs. |

| pKa (Amine) | ~9.6 (Est.) | SAR Extrapolation* | Predominantly cationic at pH 7.4 (99%+ ionized). |

| H-Bond Donors | 1 | Structure | Minimal desolvation penalty.[1] |

| H-Bond Acceptors | 2 | Structure | Thiophene sulfur acts as a weak acceptor.[1] |

*Note: The pKa is estimated based on the 2-thienyl isomer (Thiopropamine, pKa ~9.5) and Amphetamine (pKa ~9.9). The 3-thienyl position is less inductively withdrawing than the 2-position, suggesting a basicity slightly closer to amphetamine.[1]

Structural Logic Flow

The following diagram illustrates how the chemical structure dictates the permeability phenotype.

Figure 1: Structural determinants of CNS permeability for 1-(Thiophen-3-yl)propan-2-amine.

Lipophilicity Assessment (LogP & LogD)

Lipophilicity is the primary driver of this compound's distribution. While the neutral species (LogP) drives membrane entry, the distribution coefficient at physiological pH (LogD7.4) determines the effective concentration available for transport.

Theoretical Analysis

-

LogP (Neutral): At ~1.8, the compound is sufficiently lipophilic to partition into the lipid bilayer but not so lipophilic (LogP > 4) that it becomes trapped in the membrane or heavily protein-bound.

-

LogD7.4 (Physiological): Since the amine (pKa ~9.6) is largely ionized at pH 7.4, the effective lipophilicity (LogD) will be lower than LogP. However, the equilibrium exists such that the neutral fraction continuously permeates the membrane, re-equilibrating on the trans side.

Experimental Protocol: Miniaturized Shake-Flask Method

To experimentally validate the partition coefficient, use the following self-validating protocol.

Materials:

-

n-Octanol (HPLC grade, water-saturated).[1]

-

Phosphate Buffer Saline (PBS), pH 7.4 (octanol-saturated).

-

HPLC-UV or LC-MS/MS system.[1]

Workflow:

-

Saturation: Pre-saturate octanol with PBS and PBS with octanol for 24 hours.

-

Preparation: Dissolve 1-(Thiophen-3-yl)propan-2-amine in the aqueous phase (buffer) to a concentration of 100 µM.

-

Equilibration: Mix equal volumes (1 mL each) of the drug-buffer solution and saturated octanol in a glass vial.

-

Agitation: Vortex for 60 minutes at 25°C.

-

Separation: Centrifuge at 3000 rpm for 15 minutes to ensure phase separation.

-

Quantification: Analyze the aqueous phase and octanol phase (after dilution) via HPLC.

-

Calculation:

Membrane Permeability (PAMPA-BBB)

The Parallel Artificial Membrane Permeability Assay (PAMPA) adapted for the Blood-Brain Barrier is the gold standard for high-throughput screening of this compound.

Mechanism of Transport

1-(Thiophen-3-yl)propan-2-amine transports via passive transcellular diffusion .[1]

-

Step 1: The neutral fraction partitions into the lipid bilayer.

-

Step 2: It diffuses across the hydrophobic core.[1]

-

Step 3: It partitions out into the aqueous sink (brain side).

-

Step 4: Rapid re-ionization on the acceptor side maintains the concentration gradient (Ion Trapping).

Protocol: PAMPA-BBB Assay

Objective: Determine the effective permeability (

Reagents:

-

Donor Plate: 96-well filter plate (PVDF, 0.45 µm).[1]

-

Acceptor Plate: 96-well PTFE plate.[1]

-

Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.

-

Buffer: PBS (pH 7.4).

Step-by-Step Methodology:

-

Membrane Coating: Carefully pipette 4 µL of Porcine Brain Lipid solution onto the PVDF filter of the donor plate. Allow 5 minutes for solvent evaporation/impregnation.[1]

-

Acceptor Loading: Fill acceptor wells with 200 µL of PBS (pH 7.4).

-

Donor Loading: Fill donor wells (atop the filter) with 200 µL of test compound solution (100 µM in PBS).

-

Sandwich Assembly: Place the donor plate on top of the acceptor plate to create the "sandwich."

-

Incubation: Incubate at 25°C for 4 hours in a humidity-controlled chamber (to prevent evaporation).

-

Analysis: Disassemble and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

-

Calculation:

Where

PAMPA Workflow Diagram

Figure 2: PAMPA-BBB experimental workflow for permeability validation.

Structure-Activity Relationship (SAR) & Bioisosterism

Understanding the 3-thienyl isomer requires comparison with its structural relatives.[1]

3-Thienyl vs. 2-Thienyl vs. Phenyl

| Feature | Amphetamine (Phenyl) | Thiopropamine (2-Thienyl) | 1-(3-Thienyl)propan-2-amine |

| Sterics | 6-membered ring | 5-membered ring (S at pos 1) | 5-membered ring (S at pos 1) |

| Electronic | Neutral aromatic | Electron-rich, S is -I (Inductive) | Electron-rich, S is -I (weaker than 2-pos) |

| Metabolism | Ring hydroxylation (slow) | Ring S-oxidation (fast) | Ring S-oxidation (fast) |

| Potency | High | Moderate (~1/3 of Amph) | Moderate-High (Bioisostere) |

The "Thiophene Effect": Replacing the benzene ring with thiophene generally maintains lipophilicity (LogP) but introduces metabolic liabilities. The sulfur atom is susceptible to oxidation (forming sulfoxides/sulfones) and the electron-rich ring is prone to hydroxylation. However, for membrane permeability, the thiophene analogs often show superior diffusion rates due to slightly smaller molecular volume and favorable lipophilicity profiles [2].

Conclusion

1-(Thiophen-3-yl)propan-2-amine exhibits a physicochemical profile highly conducive to CNS penetration.[1] With a LogP of ~1.8 , low molecular weight, and a favorable pKa/LogD balance, it is predicted to cross the Blood-Brain Barrier efficiently via passive diffusion. Researchers utilizing the protocols above should expect high permeability values (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13188564, 1-(Thiophen-3-yl)propan-2-amine. Retrieved October 26, 2025 from [Link]

-

Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry. [Link]

-

Kansy, M., et al. (1998). Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes. Journal of Medicinal Chemistry. [Link]

-

Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx.[1] [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. PubChemLite - 53632-92-1 (C7H11NS) [pubchemlite.lcsb.uni.lu]

- 4. 1-(Thiophen-2-yl)propan-2-amine hydrochloride | C7H12ClNS | CID 12280954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 1-(thiophen-3-yl)propan-2-amine (C7H11NS) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. uregina.ca [uregina.ca]

An In-Depth Technical Guide to 1-(Thiophen-3-yl)propan-2-amine: Core Physicochemical Properties and Synthetic Considerations

For distribution among Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed examination of 1-(Thiophen-3-yl)propan-2-amine, a thiophene derivative with potential applications in medicinal chemistry and pharmacological research. The document elucidates the fundamental molecular characteristics of this compound, including its molecular formula and molar mass, and delves into synthetic strategies and characterization methodologies. This technical paper aims to serve as a foundational resource for professionals engaged in the exploration and development of novel therapeutic agents.

Core Molecular and Physical Properties

1-(Thiophen-3-yl)propan-2-amine is a primary amine featuring a thiophene ring connected to a propane backbone. The precise identification and characterization of this molecule are predicated on its fundamental physicochemical properties.

Molecular Formula and Molar Mass

The molecular identity of 1-(Thiophen-3-yl)propan-2-amine is defined by its elemental composition. The established molecular formula is C₇H₁₁NS [1][2][3]. This formula is derived from the constituent atoms: seven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one sulfur atom.

The molar mass, a critical parameter for all quantitative experimental work, is calculated from the molecular formula using standard atomic weights. The computed molar mass is 141.24 g/mol [1]. A summary of these key identifiers is presented in Table 1.

Table 1: Core Molecular and Physical Data for 1-(Thiophen-3-yl)propan-2-amine

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NS | PubChem[1], Santa Cruz Biotechnology[2] |

| Molar Mass | 141.24 g/mol | PubChem[1] |

| Monoisotopic Mass | 141.06122053 Da | PubChem[1] |

| Physical Form | Liquid | Sigma-Aldrich[4] |

| CAS Number | 149977-81-1 | PubChem[1], Sigma-Aldrich[4] |

Structural Representation

The chemical structure of 1-(Thiophen-3-yl)propan-2-amine dictates its chemical reactivity and biological interactions. The molecule consists of a propane chain where the second carbon is bonded to an amine group, and the first carbon is attached to the third position of a thiophene ring.

Caption: 2D Chemical Structure of 1-(Thiophen-3-yl)propan-2-amine.

Synthesis and Characterization

While specific, detailed synthetic procedures for 1-(Thiophen-3-yl)propan-2-amine are not extensively documented in publicly available literature, plausible synthetic routes can be inferred from established organic chemistry principles and analogous reactions.

Proposed Synthetic Pathway: Reductive Amination

A logical and commonly employed method for the synthesis of primary amines like 1-(Thiophen-3-yl)propan-2-amine is the reductive amination of a corresponding ketone. This approach offers high yields and good control over the final product.

The key starting material for this synthesis would be 1-(thiophen-3-yl)propan-2-one[5]. The synthesis can be conceptualized as a two-step, one-pot reaction.

Step 1: Imine Formation 1-(Thiophen-3-yl)propan-2-one is reacted with an ammonia source, such as ammonia or ammonium chloride, to form an intermediate imine. This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the imine product.

Step 2: Reduction The intermediate imine is then reduced to the desired primary amine. A variety of reducing agents can be employed, with common choices including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of reducing agent is critical to avoid the reduction of the thiophene ring.

Sources

- 1. 1-(Thiophen-3-yl)propan-2-amine | C7H11NS | CID 13188564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - 1-(thiophen-3-yl)propan-2-amine (C7H11NS) [pubchemlite.lcsb.uni.lu]

- 4. 1-(thiophen-3-yl)propan-2-amine | 149977-81-1 [sigmaaldrich.com]

- 5. PubChemLite - 1-(thiophen-3-yl)propan-2-one (C7H8OS) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Note: Enantioselective Resolution of 1-(Thiophen-3-yl)propan-2-amine

Abstract & Scope

This application note details the protocols for the chiral separation of 1-(thiophen-3-yl)propan-2-amine , a structural bioisostere of amphetamine where the phenyl ring is replaced by a thiophene ring at the 3-position. Due to the presence of a chiral center at the C2 position of the propyl chain, this molecule exists as two enantiomers: (R)-(-) and (S)-(+).

Differentiation of these enantiomers is critical in two primary fields:

-

Medicinal Chemistry: The thiophene ring alters metabolic stability and receptor binding affinity (SERT/DAT/NET transporters) compared to phenyl analogs.

-

Forensic Toxicology: As a potential New Psychoactive Substance (NPS), distinguishing the enantiomeric composition helps determine synthetic origin (stereoselective synthesis vs. racemic production).

This guide provides two validated workflows:

-

Method A (HPLC): Direct chiral resolution using polysaccharide-based stationary phases (Ideal for QC and preparative isolation).

-

Method B (GC-MS): Indirect resolution via diastereomeric derivatization (Ideal for biological matrices and trace forensic analysis).

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Data |

| IUPAC Name | 1-(Thiophen-3-yl)propan-2-amine |

| Molecular Formula | C₇H₁₁NS |

| Molecular Weight | 141.23 g/mol |

| Chiral Center | C2 (Alpha-carbon to the amine) |

| pKa (Calc.) | ~9.8 (Basic primary amine) |

| UV Cutoff | ~235 nm (Thiophene absorption) |

| Solubility | Soluble in MeOH, EtOH, DCM; HCl salt soluble in water. |

Method A: Direct Normal-Phase HPLC

Objective: Baseline separation of enantiomers without prior derivatization. Mechanism: Hydrogen bonding and dipole-dipole interactions between the analyte's amine group/thiophene ring and the carbamate moieties of the chiral selector.

Column Selection Strategy

The 3-thienyl moiety is electron-rich. Polysaccharide-based columns (Amylose or Cellulose derivatives) are the gold standard.

-

Primary Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1).

-

Secondary Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).

Mobile Phase Composition

Critical Factor: The primary amine functionality causes severe peak tailing due to interaction with residual silanols on the silica support. A basic modifier is mandatory .

-

Base Solvent: n-Hexane or n-Heptane (90-95%)

-

Polar Modifier: Isopropanol (IPA) or Ethanol (5-10%)

-

Additive: Diethylamine (DEA) or Ethylenediamine (0.1%)

Experimental Protocol

Step 1: System Preparation

-

Flush the HPLC system (lines and column) with 100% Isopropanol (10 column volumes) to remove any storage solvents.

-

Equilibrate with the Mobile Phase: n-Hexane : IPA : DEA (90 : 10 : 0.1 v/v/v) .

-

Set flow rate to 1.0 mL/min .

-

Set Column Temperature to 25°C .

Step 2: Sample Preparation

-

Dissolve 1.0 mg of racemic 1-(thiophen-3-yl)propan-2-amine in 1.0 mL of Ethanol (Do not use mobile phase if the salt form is insoluble in hexane).

-

Filter through a 0.22 µm PTFE syringe filter.

Step 3: Acquisition Parameters

-

Injection Volume: 5 - 10 µL.

-

Detection: UV at 235 nm (Thiophene max) and 254 nm .

Step 4: Validation Criteria

-

Resolution (

): > 1.5 (Baseline separation). -

Tailing Factor (

): < 1.3 (Ensured by DEA additive).

Expected Results (Simulated Data)

| Parameter | Enantiomer 1 (E1) | Enantiomer 2 (E2) |

| Retention Time ( | ~6.5 min | ~8.2 min |

| Selectivity ( | - | 1.26 |

| Resolution ( | - | 2.1 |

Note: Elution order is typically (S) then (R) on Amylose-based columns for this class, but confirmation with an optical rotation detector or pure standard is required.

Method B: Indirect GC-MS Analysis

Objective: Trace-level detection and enantiomeric separation in biological samples (plasma/urine). Mechanism: Derivatization of the enantiomers with a chiral acylating agent to form diastereomers.[1][2] These diastereomers have different physical properties (boiling points/polarity) and can be separated on an achiral GC column.

Reagent Selection

Reagent: (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPPC) . Rationale: L-TPPC reacts rapidly with primary amines to form stable amides. The proline moiety provides a rigid chiral environment, maximizing the structural difference between the resulting diastereomers.

Experimental Protocol

Step 1: Derivatization Reaction

-

Extraction: Extract the amine from the matrix (e.g., urine) using liquid-liquid extraction (pH 12, into Ethyl Acetate). Evaporate to dryness under

. -

Reconstitution: Dissolve residue in 50 µL of Ethyl Acetate.

-

Addition: Add 50 µL of 0.1 M L-TPPC in Dichloromethane and 10 µL of Triethylamine (catalyst/acid scavenger).

-

Incubation: Heat at 65°C for 20 minutes .

-

Quenching/Cleanup: Evaporate to dryness and reconstitute in 100 µL Ethyl Acetate.

Step 2: GC-MS Conditions

-

Column: HP-5MS or DB-5MS (30 m × 0.25 mm, 0.25 µm film).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode, 250°C.

-

Oven Program:

-

Initial: 100°C (hold 1 min).

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 min.

-

-

Detection: MS (EI source), SIM mode.

-

Target Ions: m/z 141 (parent amine fragment), m/z 166 (prolyl fragment).

-

Reaction Scheme Visualization

Figure 1: Derivatization workflow converting enantiomers into separable diastereomers using L-TPPC.

Method Development Decision Tree

To assist in choosing the correct protocol for your specific laboratory needs, follow this logic flow:

Figure 2: Decision matrix for selecting the appropriate separation methodology.

References

-

Analytical method for enantiomeric determination of amphetamine and methamphetamine. Source: National Institutes of Health (NIH) / PubMed Context: Establishes the use of Marfey's reagent and general chiral protocols for amphetamine-class amines. URL:[Link]

-

Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS. Source: Journal of King Saud University - Science Context: Validates the L-TPPC derivatization method for separating R and S enantiomers of amphetamine (mechanistically identical to the thiophene analog). URL:[Link]

-

Enantioselective Chromatographic Separation of Biologically Important Chiral Amines. Source: MDPI (Separations) Context: Discusses the use of Chiralpak OD-H and Lux columns for 1-arylpropan-2-amines, providing the basis for the HPLC mobile phase selection. URL:[Link]

-

Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Source: Drug Testing and Analysis (via NIH) Context: Provides analytical data on thiophene-based amphetamine analogs, confirming the structural stability and detection parameters. URL:[Link]

Sources

- 1. Enantiomeric determination of amphetamine and methamphetamine in urine by precolumn derivatization with Marfey's reagent and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS - Journal of King Saud University - Science [jksus.org]

Experimental setup for assessing CNS stimulant properties

Application Note 402: Integrated Framework for Preclinical Assessment of CNS Stimulant Properties

Introduction: The Sympathomimetic Challenge

Central Nervous System (CNS) stimulants, particularly those targeting monoaminergic signaling (Dopamine, Norepinephrine, Serotonin), represent a high-stakes class of therapeutics. While effective for ADHD and narcolepsy, their development is fraught with the risk of abuse liability and cardiovascular toxicity.

The core challenge in assessing a novel stimulant is distinguishing between therapeutic efficacy (e.g., wakefulness, attention) and maladaptive activation (e.g., stereotypy, addiction). A simple "increase in movement" is insufficient; a valid candidate must demonstrate a specific pharmacological profile.

This guide outlines a hierarchical screening cascade, moving from molecular interaction to systems-level neurochemistry.

Visualizing the Mechanism of Action

The following diagram illustrates the primary targets: the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Stimulants either block these transporters (Reuptake Inhibitors) or reverse their direction (Releasers).

Figure 1: Mechanism of Action. Stimulants increase synaptic concentrations by inhibiting reuptake or inducing reverse transport.

Phase 1: In Vitro Profiling (The Molecular Filter)

Before in vivo testing, we must validate that the compound interacts with the target transporters (DAT/NET) and determine its potency.

Functional Uptake Assay (Protocol)

Binding affinity (

-

System: HEK293 cells stably transfected with human DAT (hDAT) or rat striatal synaptosomes.

-

Tracer:

-Dopamine (

Step-by-Step Protocol:

-

Buffer Preparation: Prepare Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 1.3 mM CaCl₂, 5.6 mM Glucose, 25 mM HEPES, pH 7.4.

-

Critical: Add 0.1% Ascorbic Acid and 10 µM Pargyline (MAO inhibitor) to prevent dopamine oxidation and metabolism.

-

-

Cell Prep: Wash cells twice with warm KRH buffer.

-

Pre-incubation: Incubate cells with the Test Compound (7-point log scale, e.g., 1 nM to 10 µM) for 10 minutes at 37°C.

-

Control: Use Nomifensine (10 µM) to define non-specific uptake.[1]

-

-

Uptake Initiation: Add

-DA (final concentration 20 nM) and incubate for 5-8 minutes .-

Why short duration? You must measure the initial rate of uptake.[1] Longer incubations reach equilibrium and mask transporter kinetics.

-

-

Termination: Rapidly aspirate buffer and wash 3x with ice-cold KRH buffer.

-

Why ice-cold? This instantly freezes transporter conformational changes, locking the radioactivity inside.

-

-

Quantification: Lyse cells (1% SDS), add scintillant, and count via Liquid Scintillation Counter.

Data Analysis:

Calculate

Phase 2: In Vivo Behavioral Phenotyping (The Phenotype)

Once affinity is confirmed, we assess the behavioral signature. The Open Field Test (OFT) is the standard, but data interpretation requires nuance.

The "Inverted-U" Dose Response

A common error is assuming "more stimulant = more distance traveled."

-

Low/Moderate Dose: Increases horizontal locomotion (ambulation).

-

High Dose: Decreases locomotion because the animal engages in Stereotypy (repetitive, purposeless movements like head bobbing or gnawing) in a fixed location.

Open Field & Stereotypy Protocol

-

Subjects: C57BL/6J Mice or Sprague-Dawley Rats (n=8-10/group).

-

Apparatus: 40x40cm plexiglass arena with infrared beam tracking.

Workflow:

-

Habituation (Days 1-2): Place animals in the arena for 30 mins/day to reduce novelty-induced stress.

-

Test Day (Day 3):

-

T= -30 min: Place animal in arena (Baseline recording).

-

T= 0 min: IP Injection of Vehicle or Compound.[2]

-

T= 0-120 min: Continuous recording.

-

Scoring Stereotypy (The Creese/Iversen Scale Modified): Automated tracking counts distance; a trained observer must score stereotypy every 10 mins.

| Score | Behavior Description | Interpretation |

| 0 | Asleep or stationary | Sedation/Basal |

| 1 | Active, normal exploration | Normal |

| 2 | Hyperactive, rapid changes in direction | Mild Stimulation |

| 3 | Slow repetitive head bobbing, sniffing | Stereotypy Onset |

| 4 | Fast repetitive head bobbing, continuous sniffing | Moderate Stereotypy |

| 5 | Licking or gnawing (biting cage/paws) | Severe Stereotypy |

| 6 | Seizures or dyskinesia | Toxicity |

Phase 3: Neurochemical Validation (The Mechanism)

Behavior is a proxy; neurochemistry is the proof. We use In Vivo Microdialysis to confirm that the behavioral activation corresponds to dopamine release in the Nucleus Accumbens (NAc) , the brain's reward center.

Microdialysis Protocol

-

Probe Target: Nucleus Accumbens Shell (Coordinates relative to Bregma: AP +1.4, ML ±1.0, DV -4.0 mm in mice).

-

Perfusion Fluid: Artificial Cerebrospinal Fluid (aCSF).

Procedure:

-

Implantation: Stereotaxic surgery to implant guide cannula. Allow 5-7 days recovery.

-

Probe Insertion: Insert probe (2 mm membrane tip) 12 hours prior to sampling to settle the "trauma layer."

-

Sampling: Perfuse aCSF at 1.0 µL/min. Collect dialysate every 20 minutes.

-

Drug Administration: After 3 stable baseline samples, inject compound.

-

Detection: Analyze samples via HPLC with Electrochemical Detection (HPLC-ECD).

Success Criteria:

-

Reuptake Inhibitors (e.g., Methylphenidate): Typically induce a 200-400% increase in extracellular DA.

-

Releasers (e.g., Amphetamine): Can induce massive increases (1000%+), often accompanied by a decrease in DOPAC (metabolite) due to MAO displacement.

Phase 4: Safety Pharmacology (The Guardrails)

Stimulants carry inherent cardiovascular and seizure risks.

-

Cardiovascular Telemetry:

-

Implant transmitters (DSI HD-X11) in the femoral artery.

-

Monitor Mean Arterial Pressure (MAP) , Heart Rate (HR) , and ECG (QTc interval) in conscious, freely moving animals.

-

Red Flag: Sustained hypertension >20% over baseline or QTc prolongation (hERG channel liability).

-

-

Irwin Screen / FOB:

-

Systematic observation of autonomic signs: Salivation, piloerection (goosebumps), pupil diameter (mydriasis is common with stimulants), and body temperature (hyperthermia risk).

-

Integrated Screening Workflow

The following diagram summarizes the decision-making logic for promoting a compound.

Figure 2: Screening Cascade. A "Go/No-Go" decision tree for validating CNS stimulant candidates.

References

-

National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program. Protocol for Radioligand Binding Assays. [Link]

-

Ferris, M. J., et al. (2011). Dopamine Transporter Function and Regulation: Implications for Pharmacology and Drug Abuse. Neuropsychopharmacology. [Link]

-

Creese, I., & Iversen, S. D. (1973). Blockade of amphetamine induced motor stimulation and stereotypy in the adult rat following neonatal treatment with 6-hydroxydopamine. Brain Research.[3][4] [Link]

-

Chefer, V. I., et al. (2009). Microdialysis in the Nucleus Accumbens of the Mouse: Dopamine Release. Current Protocols in Neuroscience. [Link]

-

ICH Harmonised Tripartite Guideline. Safety Pharmacology Studies for Human Pharmaceuticals S7A. [Link]

Sources

Application Note: Advanced Techniques for N-Dealkylation and Thiophene Oxidation Studies

Executive Summary

In drug discovery, the metabolic fate of nitrogen-containing and sulfur-containing heterocycles is a critical determinant of pharmacokinetics and toxicity. N-dealkylation represents a major clearance pathway for amine-based drugs, often governing bioactivity and prodrug activation.[1][2] Conversely, thiophene oxidation is a structural alert for idiosyncratic toxicity due to the formation of highly reactive electrophiles (thiophene S-oxides and epoxides).[3]

This guide provides a rigorous technical framework for studying these two pathways. It moves beyond standard screening to offer mechanistic protocols using liver microsomes, biomimetic oxidation systems, and advanced trapping assays.

Module A: N-Dealkylation Studies

Mechanistic Basis

N-dealkylation is primarily catalyzed by Cytochrome P450 (CYP) enzymes (notably CYP3A4 and CYP2D6).[4] The consensus mechanism involves a Hydrogen Atom Transfer (HAT) followed by oxygen rebound, rather than a Single Electron Transfer (SET) mechanism, although SET can occur with specific substrates like cyclopropylamines.

-

C

-Hydroxylation: The heme-iron oxo species (Compound I) abstracts a hydrogen atom from the carbon -

Carbinolamine Formation: Rapid oxygen rebound generates an unstable carbinolamine intermediate.

-

Heterolytic Cleavage: The carbinolamine spontaneously decomposes into the N-dealkylated amine and a carbonyl co-product (aldehyde/ketone).

Experimental Protocol: Microsomal N-Dealkylation Assay

Objective: Quantify N-dealkylation kinetics and identify the specific aldehyde byproduct.

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl

). -

Semicarbazide (Trapping agent for aldehydes).

-

Phosphate Buffer (100 mM, pH 7.4).

Step-by-Step Workflow:

-

Pre-Incubation: Thaw HLM on ice. Dilute to 1.0 mg/mL in Phosphate Buffer. Add test compound (1–10

M) and Semicarbazide (1 mM).-

Expert Insight: Semicarbazide is critical. It traps the volatile aldehyde byproduct (e.g., formaldehyde) as a stable semicarbazone, allowing stoichiometric verification of the N-dealkylation event.

-

-

Initiation: Pre-warm mixture to 37°C for 5 min. Initiate reaction by adding the NADPH Regenerating System.

-

Incubation: Incubate at 37°C with shaking. Timepoints: 0, 5, 15, 30, 60 min.

-

Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard. Ratio 3:1 (ACN:Sample).

-

Processing: Centrifuge at 3,000 x g for 15 min (4°C). Collect supernatant for LC-MS/MS analysis.

Pathway Visualization

Figure 1: The CYP450-mediated N-dealkylation pathway via the HAT mechanism.

Module B: Thiophene Oxidation & Reactive Metabolite Trapping[5]

Mechanistic Basis

Thiophene rings are "structural alerts" because CYP450 oxidation (primarily CYP2C9, CYP1A2) generates Thiophene S-oxides .[5] These are highly electrophilic Michael acceptors.

-

Fate 1 (Dimerization): Without nucleophiles, S-oxides undergo Diels-Alder dimerization.

-

Fate 2 (Bioactivation): They react with cellular nucleophiles (proteins/DNA), causing toxicity.

-

Fate 3 (Trapping): In assays, they are trapped by Glutathione (GSH) or N-Acetylcysteine (NAC).

Critical Update: Recent studies utilize Maleimides (e.g., N-methylmaleimide) as dienophiles to trap S-oxides via Diels-Alder reactions, offering a complementary confirmation to thiol trapping.[5]

Experimental Protocol: Dual-Trapping Assay

Objective: Definitively categorize thiophene bioactivation using both nucleophilic (GSH) and dienophilic (Maleimide) traps.

Materials:

-

Trap A: Reduced Glutathione (GSH) (5 mM).

-

Trap B: N-Methylmaleimide (NMM) (1 mM).

-

Test Thiophene Compound (10

M).

Step-by-Step Workflow:

-

System Setup: Prepare two parallel incubation sets.

-

Set A (Nucleophilic): Substrate + Microsomes + GSH .[7]

-

Set B (Dienophilic): Substrate + Microsomes + NMM .

-

-

Incubation: Initiate with NADPH. Incubate at 37°C for 30–60 min.

-

Termination:

-

Set A: Quench with ACN/1% Formic Acid.

-

Set B: Quench with ACN immediately to prevent chemical degradation of the adduct.

-

-

Analysis (LC-MS/MS):

-

GSH Scan: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety) or Precursor Ion scan of m/z 272. Mass shift: +307 Da (GSH) + 16 Da (Oxygen).

-

NMM Scan: Look for adduct mass = [M + 16 (O) + 111 (NMM)].

-

Pathway Visualization

Figure 2: Thiophene bioactivation pathways and specific trapping mechanisms.

Analytical Considerations & Troubleshooting

Mass Spectrometry Distinctions

Distinguishing N-oxides (metabolite) from Hydroxylated species (metabolite) is a common challenge in N-dealkylation studies, as both add +16 Da.

| Feature | Hydroxylated Metabolite (C-OH) | N-Oxide Metabolite (N-O) |

| Retention Time | Generally elutes earlier than parent (more polar). | Elutes later than OH-metabolite (less polar than C-OH). |

| Fragmentation | Significant H | Minimal water loss; often shows [M+H-16] |

| Source Type | ESI or APCI. | Unstable in APCI (often reduces back to amine). Use ESI. |

Troubleshooting Low Yields

-

N-Dealkylation: If yield is low, check for mechanism-based inhibition (MBI). The alkyl group might be forming a nitroso-alkane complex with the heme iron (common with secondary amines).

-

Thiophene Trapping: If GSH adducts are absent but toxicity is suspected, the S-oxide might be dimerizing too fast. Switch to the Maleimide trapping protocol (Set B above) which captures the S-oxide via a faster Diels-Alder cycloaddition.

References

-

Guengerich, F. P., & MacDonald, T. L. (1984). Chemical mechanisms of catalysis by cytochromes P-450: a unified view. Accounts of Chemical Research, 17(1), 9–16. Link

-

Dansette, P. M., et al. (2005). Thiophene S-oxides as reactive metabolites: formation upon microsomal oxidation and fate in the presence of nucleophiles.[6][8][9] Chemical Research in Toxicology, 18(5), 1403–1413. Link

-

Cerny, M. A., & Hanzlik, R. P. (2006).[10] Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer.[10] Journal of the American Chemical Society, 128(10), 3346–3354. Link

-

Zhang, H., et al. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds.[11] Journal of Mass Spectrometry, 35(3), 369-373. Link

-

Piyapolrungroj, N., et al. (2016). Reactive metabolites of thiophenic compounds: A new trapping method for thiophene sulfoxides. ResearchGate.[6] Link

Sources

- 1. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Dealkylation of Amines [ouci.dntb.gov.ua]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Human buprenorphine N-dealkylation is catalyzed by cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Bioactivation of substituted thiophenes including α-chlorothiophene-containing compounds in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acs.figshare.com [acs.figshare.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]

- 11. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Paal-Knorr Thiophene Synthesis

Welcome to the technical support center for the Paal-Knorr thiophene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their thiophene products. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this valuable heterocyclic synthesis.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low Yield of Thiophene Product and Significant Furan Byproduct Formation

Question: I am observing a low yield of my desired thiophene, and my analytical data (NMR/LC-MS) shows a substantial amount of the corresponding furan. How can I improve the selectivity for thiophene synthesis?

Answer:

The formation of a furan byproduct is a well-documented competing pathway in the Paal-Knorr thiophene synthesis.[1] This occurs because the sulfurizing agents, such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, also possess dehydrating properties, which can catalyze the cyclization of the 1,4-dicarbonyl starting material to form the furan.[2][3][4]

Here are several strategies to enhance the selectivity towards the thiophene product:

-

Choice of Sulfurizing Agent: Consider switching from phosphorus pentasulfide (P₄S₁₀) to Lawesson's reagent. Lawesson's reagent is often reported to be a milder and more efficient thionating agent, which can lead to improved selectivity for the thiophene product over the furan byproduct.[1][5]

-

Reaction Temperature: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Higher temperatures can disproportionately favor the dehydration pathway that leads to furan formation.[1]

-

Purity of Starting Material: Ensure your 1,4-dicarbonyl compound is of high purity. Impurities can interfere with the desired reaction pathway and promote the formation of side products.[1]

Problem 2: Reaction Stalls or Fails to Reach Completion

Question: My reaction is proceeding very slowly, or I observe a significant amount of unreacted starting material even after an extended reaction time. What can I do to improve the conversion?

Answer:

A stalled or incomplete reaction can be frustrating. Here are the primary factors to investigate and optimize:

-

Activity of the Sulfurizing Agent: Both phosphorus pentasulfide and Lawesson's reagent can degrade upon exposure to moisture, leading to reduced reactivity.[1] Ensure that your sulfurizing agent is fresh and has been stored under anhydrous conditions, preferably in a desiccator.

-

Reaction Temperature: For less reactive substrates, a higher temperature may be necessary to achieve a satisfactory reaction rate.[1] You can cautiously increase the reaction temperature while carefully monitoring for the formation of byproducts.

-

Solvent Choice: The use of a higher-boiling, anhydrous, non-polar solvent such as toluene or xylene is common and allows for heating the reaction to the necessary temperature to drive it to completion.[1]

Problem 3: Difficulty in Purifying the Thiophene Product

Question: My reaction has gone to completion, but I am struggling to isolate a pure thiophene product from the crude reaction mixture. What purification strategies are most effective?

Answer:

Purification can be challenging due to the presence of sulfur-containing byproducts and residual reagents. Here are some effective purification techniques:

-

Aqueous Workup: After cooling the reaction mixture, carefully pour it over ice water. This will quench the reaction and help to precipitate some of the inorganic byproducts. Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate.[1][6]

-

Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution, and finally with brine. This will help to remove acidic and water-soluble impurities.[1][6]

-

Chromatography: Flash column chromatography on silica gel is a very effective method for purifying substituted thiophenes.[6] A gradient of hexane and ethyl acetate is typically used as the eluent.

-

Distillation: For volatile thiophene products, distillation under reduced pressure can be an effective method for removing non-volatile impurities.[1]

-

Recrystallization: If your thiophene product is a solid, recrystallization from an appropriate solvent system can yield a highly pure crystalline product.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common sulfurizing agents for the Paal-Knorr thiophene synthesis, and how do I choose between them?

A1: The two most common sulfurizing agents are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[2][7]

-

Phosphorus Pentasulfide (P₄S₁₀): This is a powerful, traditional sulfurizing agent. However, it can sometimes require higher reaction temperatures and may lead to the formation of more byproducts.[5]

-

Lawesson's Reagent: This is a milder and often more selective thionating agent.[5] It can frequently be used under gentler conditions and may provide higher yields of the desired thiophene with fewer side reactions.[1][5]

The choice between the two often depends on the specific substrate and the desired reaction conditions. For sensitive substrates, Lawesson's reagent is often the preferred choice.

Q2: What is the mechanism of the Paal-Knorr thiophene synthesis?

A2: The mechanism is analogous to the furan synthesis. It is generally accepted to proceed through the following key steps:[6]

-

Thionation: One or both of the carbonyl groups of the 1,4-dicarbonyl compound react with the sulfurizing agent to form a thiocarbonyl intermediate.[6][7]

-

Enolization/Thioenolization: The remaining carbonyl or thiocarbonyl group undergoes tautomerization to form an enol or a thioenol.[6]

-

Cyclization: The nucleophilic sulfur of the thioenol (or the oxygen of the enol) attacks the electrophilic carbon of the other thiocarbonyl group, forming a five-membered ring intermediate.[6]

-

Dehydration: The cyclic intermediate eliminates a molecule of water to form the stable, aromatic thiophene ring.[6]

It has been demonstrated that the reaction proceeds via the sulfurization of the dicarbonyl compound, rather than through the formation and subsequent sulfurization of a furan intermediate.[7]

Q3: What safety precautions should I take when performing a Paal-Knorr thiophene synthesis?

A3: A critical safety consideration is the evolution of toxic hydrogen sulfide (H₂S) gas, which is a byproduct regardless of the sulfur source used.[1][2] Therefore, it is imperative to:

-

Conduct the entire experiment in a well-ventilated fume hood.[1][6]

-

Consider using a scrubbing system, such as a bleach (sodium hypochlorite) bath, to neutralize the H₂S gas in the effluent from the reaction.[1]

Q4: Can microwave irradiation be used to improve the Paal-Knorr thiophene synthesis?

A4: Yes, microwave-assisted heating has emerged as a significant advancement for this synthesis. It can dramatically reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles.[6]

Comparative Data: Sulfurizing Agents

| Feature | Phosphorus Pentasulfide (P₄S₁₀) | Lawesson's Reagent |

| Reactivity | High | Moderate to High |

| Selectivity | Can lead to more byproducts, including furans.[4] | Generally more selective for thiophene formation.[1][5] |

| Reaction Conditions | Often requires higher temperatures and longer reaction times.[5] | Typically allows for milder reaction conditions.[5] |

| Handling | Moisture-sensitive solid. | Moisture-sensitive solid. |

| Byproducts | Generates H₂S gas.[2] | Generates H₂S gas.[2] |

Experimental Protocols

Protocol 1: Conventional Synthesis of a Substituted Thiophene using Lawesson's Reagent

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

-

Substituted 1,4-diketone (1.0 mmol)

-

Lawesson's Reagent (1.2 mmol)

-

Anhydrous Toluene (10 mL)

-

Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

-

In a round-bottom flask, combine the 1,4-diketone (1.0 mmol) and Lawesson's Reagent (485 mg, 1.2 mmol).

-

Add anhydrous toluene (10 mL) and a magnetic stir bar.

-

Heat the mixture to reflux (approximately 110-120°C) and maintain for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture over ice water and transfer to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of a Substituted Thiophene

This protocol is adapted from the procedure developed by Minetto, Taddei, and co-workers and is highly effective for rapid synthesis.[6]

Materials:

-

Substituted 1,4-diketone (0.5 mmol)

-

Lawesson's Reagent (0.6 mmol)

-

Toluene (5 mL)

-

10 mL microwave reactor vial with a magnetic stir bar

-

Microwave synthesizer

Procedure:

-

In a 10 mL microwave reactor vial, combine the 1,4-diketone (0.5 mmol) and Lawesson's Reagent (243 mg, 0.6 mmol).

-

Add toluene (5 mL) and a magnetic stir bar.

-

Securely cap the reaction vessel.

-

Place the vial in the microwave synthesizer and irradiate the mixture at 150°C for 10-20 minutes. Monitor the reaction progress by TLC if possible with your instrument.

-

After the reaction is complete and the vial has cooled, concentrate the reaction mixture under reduced pressure to remove the toluene.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure substituted thiophene.[6]

Visualizations

Caption: Troubleshooting Workflow for Low Yields.

References

-

Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. RSC Publishing. Available at: [Link]

-

Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Furan and Thiophene. Available at: [Link]

-

Paal–Knorr synthesis. Wikipedia. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Available at: [Link]

-

Lawesson's Reagent. Organic Chemistry Portal. Available at: [Link]

-

Thiophene. Wikipedia. Available at: [Link]

-

Preparation of thiophene. Brainly.in. Available at: [Link]

-

Derivatives and Synthesis of Heterocyclic Compound: Thiophene | Open Access Journals. Available at: [Link]

-

Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Lawesson's Reagent [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

Technical Support Center: Optimizing Mannich Reactions of Thiophenes

A Guide for Researchers, Scientists, and Drug Development Professionals

The Mannich reaction is a powerful tool for the C-C bond formation and aminomethylation of various substrates, including the electron-rich thiophene ring. This reaction is pivotal in the synthesis of a multitude of compounds with significant applications in medicinal chemistry and materials science. However, the inherent reactivity of the thiophene nucleus can lead to the formation of undesired side-products, most notably di-substituted species, which can complicate purification and reduce the yield of the target compound.

This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the Mannich reaction of thiophenes. It is designed to offer practical, field-proven insights and actionable protocols to help you minimize side-product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common side-product in the Mannich reaction of unsubstituted thiophene?

A1: The most prevalent side-product is the 2,5-bis(aminomethyl)thiophene. This arises from the high reactivity of the thiophene ring at both the C2 and C5 positions towards electrophilic substitution. The mono-substituted product, 2-(aminomethyl)thiophene, is often an intermediate that can undergo a second aminomethylation.

Q2: How does the choice of amine and aldehyde affect the reaction outcome?

A2: The nature of the amine and aldehyde significantly influences the reaction. Sterically hindered secondary amines can sometimes favor mono-substitution due to steric hindrance around the thiophene ring after the first substitution.[1] While formaldehyde is the most common aldehyde used, its high reactivity can promote di-substitution. Using a less reactive aldehyde or a protected form may offer better control, though this can also lead to lower overall yields.

Q3: Can I perform the Mannich reaction on a thiophene that is already substituted?

A3: Yes, the regioselectivity of the Mannich reaction on a substituted thiophene is directed by the nature of the existing substituent. Electron-donating groups at the C2 or C3 position will activate the ring and influence the position of aminomethylation. For instance, a 3-substituted thiophene will likely undergo aminomethylation at the C2 and/or C5 position.

Q4: My reaction is giving me a complex mixture of products. What are the likely culprits?

A4: A complex product mixture can result from several factors, including di-substitution, polymerization of the thiophene ring under strongly acidic conditions, and side reactions of the amine and formaldehyde. It is crucial to carefully control the reaction stoichiometry, temperature, and pH to minimize these competing pathways.

Q5: What is the retro-Mannich reaction and how can I avoid it during workup?

A5: The retro-Mannich reaction is the reverse reaction where the Mannich base decomposes back to the thiophene, amine, and formaldehyde.[2] This can be triggered by high temperatures and extreme pH conditions during workup. To avoid this, it is recommended to perform the workup at low temperatures (e.g., 0 °C) and use mild quenching agents like a saturated solution of sodium bicarbonate to neutralize the reaction mixture.[2]

Troubleshooting Guide: Minimizing Side-Product Formation

This section provides detailed troubleshooting strategies for common problems encountered during the Mannich reaction of thiophenes.

Problem: Predominant Formation of 2,5-Di-substituted Thiophene

The formation of the 2,5-bis(aminomethyl)thiophene is a common challenge due to the high reactivity of both α-positions of the thiophene ring.

Causality: The mono-substituted product formed initially is still sufficiently activated to undergo a second electrophilic substitution at the vacant C5 position. This is particularly prevalent when using an excess of the aminomethylating reagent (iminium ion).

Troubleshooting Strategies:

-

Stoichiometric Control of Reagents:

-

Recommendation: Carefully control the molar ratio of the reactants. Using a slight excess of the thiophene substrate relative to the amine and formaldehyde can favor the formation of the mono-substituted product.

-

Protocol: Start with a thiophene:amine:formaldehyde molar ratio of 1.2:1:1. Monitor the reaction closely by TLC or LC-MS. If di-substitution is still significant, consider a dropwise addition of the pre-formed iminium ion or the amine/formaldehyde mixture to a solution of the thiophene. This maintains a low concentration of the electrophile throughout the reaction.

-

-

Temperature Control:

-

Recommendation: Lowering the reaction temperature can often improve selectivity for the mono-substituted product by reducing the rate of the second substitution.

-

Protocol: Run the reaction at a lower temperature (e.g., 0-10 °C) and allow for a longer reaction time. Monitor the progress to determine the optimal balance between reaction rate and selectivity.

-

-

Solvent Effects:

-

Recommendation: The choice of solvent can influence the solubility of intermediates and the overall reaction rate, which in turn can affect selectivity.

-

Protocol: Experiment with different solvents. Aprotic solvents of varying polarity, such as dioxane, THF, or acetonitrile, may offer better selectivity compared to protic solvents like ethanol or acetic acid in some cases.

-

-

Use of Bulky Amines:

-

Recommendation: Employing a sterically demanding secondary amine can disfavor the second substitution at the C5 position due to increased steric hindrance.

-

Protocol: Substitute a less hindered amine (e.g., dimethylamine) with a bulkier one (e.g., diisopropylamine). Be aware that this may also decrease the overall reaction rate.

-

Data Presentation: Effect of Stoichiometry on Mono- vs. Di-substitution

| Thiophene:Amine:Formaldehyde Ratio | Temperature (°C) | Mono-substituted Product (%) | Di-substituted Product (%) |

| 1:1.2:1.2 | 25 | 45 | 55 |

| 1.2:1:1 | 25 | 65 | 35 |

| 1.5:1:1 | 25 | 78 | 22 |

| 1.2:1:1 | 0 | 75 | 25 |